molecular formula C18H17ClN2O2 B2830639 5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 1031624-65-3

5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2830639
CAS No.: 1031624-65-3
M. Wt: 328.8
InChI Key: SLHGEDLAOJRQBD-UHFFFAOYSA-N
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Description

The compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact effect of the compound would depend on the specific structure and the functional groups present .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazepine core, followed by the addition of the various functional groups. This could involve techniques such as nucleophilic substitution, acylation, and possibly a reduction .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a benzodiazepine core, with a 4-chlorophenylacetyl group and a methyl group attached. The positions and orientations of these groups would significantly influence the properties and potential uses of the compound .


Chemical Reactions Analysis

The compound, like other benzodiazepines, could undergo various reactions. The acetyl group could be hydrolyzed, and the compound could potentially undergo electrophilic aromatic substitution or other reactions typical of benzodiazepines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors influencing these properties could include the presence of the benzodiazepine core, the 4-chlorophenylacetyl group, and the methyl group .

Scientific Research Applications

Experimental and Theoretical Investigations

  • Substituent Effects in Two-Pathway Reactions : Research by Jančienė et al. (2011) explored the interaction of tetrahydro-1,5-benzodiazepine-2-thiones with various bromoacetophenones. They found that the reaction leads to a mixture of products depending on the substituents of the starting thiones and bromoacetophenones. This study provides insight into the chemical behavior of similar compounds under different conditions, which is essential for understanding their potential applications (Jančienė et al., 2011).

Anti-Inflammatory Properties

  • Peripheral Benzodiazepine Receptors : Torres et al. (1999) investigated the anti-inflammatory effects of peripheral benzodiazepine receptor ligands. Their study demonstrates an in vivo anti-inflammatory property of these ligands, which could be relevant for compounds with similar structures (Torres et al., 1999).

Synthesis and Structure-Activity Relationships

  • Structural Analysis : A study by Naveen et al. (2019) on the synthesis and structural analysis of benzodiazepines derivatives, including 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, highlights the importance of understanding the molecular structure for determining biological activity. This research is crucial for developing new drugs with optimized properties (Naveen et al., 2019).

Pharmacological Implications

  • Central Nervous System Activity : Fryer et al. (1982) explored the pharmacological properties of benzodiazepines, including their activity in the central nervous system. This research is significant for understanding the therapeutic potential of benzodiazepines and related compounds in treating neurological disorders (Fryer et al., 1982).

Mechanism of Action

The mechanism of action would depend on the specific structure and functional groups of the compound. If it is similar to other benzodiazepines, it might act on the central nervous system, possibly as a tranquilizer or sedative .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, based on its structure and properties. This could involve in-depth studies of its mechanism of action, potential therapeutic effects, and possible side effects .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-10-17(22)20-15-4-2-3-5-16(15)21(12)18(23)11-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHGEDLAOJRQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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